

### A Comparative Guide to Patient-Reported Outcome Measures in Allergic Rhinitis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated Patient-Reported Outcome Measures (PROMs) for allergic rhinitis. The following sections detail the psychometric properties of key instruments, their validation methodologies, and visual representations of the validation process to aid in the selection of appropriate measures for clinical trials and research.

# Data Presentation: Comparison of Psychometric Properties

The selection of a PROM should be guided by its demonstrated reliability, validity, and responsiveness. The table below summarizes the key quantitative data from validation studies of prominent PROMs in allergic rhinitis.



Patient- Reported Outcome Measure (PROM)	Internal Consistency (Cronbach's α)	Test-Retest Reliability (Intraclass Correlation Coefficient - ICC)	Key Validity Findings	Responsivene ss
Rhinoconjunctivit is Quality of Life Questionnaire (RQLQ)	High (not specified in provided abstracts)	0.97 (for stable patients)[1]	Strong correlation with other health status indices.[2] [1]	Good, able to detect changes in clinical status (p < .001).[1]
Standardized RQLQ (RQLQ(S))	High (not specified in provided abstracts)	0.97 (for stable patients)[1]	Strong correlation with other health status indices; high concordance with original RQLQ (ICC = 0.996).[1]	Good, similar to the original RQLQ (p < .001).
Mini Rhinoconjunctivit is Quality of Life Questionnaire (MiniRQLQ)	Overall: 0.94; Domains: 0.87- 0.96	0.93 (for stable patients)[2]	Strong correlation with other health status indices; high concordance with RQLQ (ICC = 0.87).[2]	Better responsiveness to change in clinical status than the RQLQ (p = 0.044).[2]
Rhinitis Outcomes Questionnaire (ROQ)	0.80 - 0.92	Not specified in provided abstracts	Good content and construct validity.[3]	Established for use in a private practice setting.



Experience with Allergic Rhinitis Nasal Spray Questionnaire (EARNS-Q)	Experience Module: 0.72; Preference Module: 0.93	0.64 - 0.82	Moderate correlations with the Treatment Satisfaction Questionnaire with Medication (TSQM).[4][5]	Not specified in provided abstracts
Patient-Reported Outcome Scale for Allergic Rhinitis (AR- PRO)	0.910	0.950	Content, structural, criterion, and discriminant validity all met relevant standards.	Not specified in provided abstracts

### **Experimental Protocols**

Detailed methodologies are crucial for evaluating the evidence supporting a PROM. Below are summaries of the experimental protocols for the validation of key allergic rhinitis PROMs.

# Rhinoconjunctivitis Quality of Life Questionnaire (Standardized Version) - RQLQ(S) Validation

- Objective: To develop and validate a standardized version of the RQLQ.[1]
- Study Design: A 5-week observational study.[1]
- Participant Population: 100 adults with symptomatic rhinoconjunctivitis.[1]
- Methodology:
  - Item Generation: The three patient-specific activity questions in the original RQLQ were replaced with three generic questions that encompassed the most frequently selected activities from five RQLQ databases.[1]



- Data Collection: Patients completed the RQLQ(S), the original RQLQ, and other health status measures at baseline, 1 week, and 5 weeks.[1]
- Psychometric Analysis:
  - Reliability: Test-retest reliability was assessed in patients with stable rhinoconjunctivitis between clinic visits using the intraclass correlation coefficient (ICC).[1]
  - Responsiveness: The ability to detect changes in health status was evaluated in patients who experienced a change in their condition.[1]
  - Construct Validity: Correlations between the RQLQ(S) and other health status measures were examined.[1]
  - Concordance: The agreement between the RQLQ(S) and the original RQLQ was assessed using the ICC.[1]

## Mini Rhinoconjunctivitis Quality of Life Questionnaire (MiniRQLQ) Validation

- Objective: To develop and validate an abbreviated version of the RQLQ.[2]
- Study Design: A 5-week observational study.[2]
- Participant Population: 100 adults with symptomatic rhinoconjunctivitis.
- Methodology:
  - Item Reduction: Using five RQLQ databases, items with high inter-item correlations were combined, and the highest-scoring items were selected to create the 14-question MiniRQLQ.[2]
  - Data Collection: Patients completed the MiniRQLQ, the full RQLQ, and other health status measures at baseline, 1 week, and 5 weeks.[2]
  - Psychometric Analysis:



- Reliability: Test-retest reliability was evaluated in patients with stable conditions between visits (ICC).[2]
- Responsiveness: The ability to detect clinical change was compared between the MiniRQLQ and the RQLQ.[2]
- Construct Validity: Correlations with other health indices were calculated.[2]
- Concordance: The level of agreement with the full RQLQ was determined (ICC).[2]

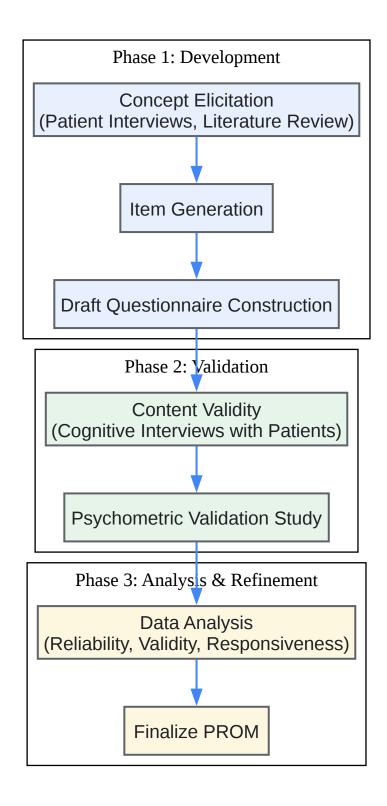
#### Rhinitis Outcomes Questionnaire (ROQ) Validation

- Objective: To validate a brief, self-administered rhinitis symptoms questionnaire for use in a private practice setting.[3]
- Study Design: Cross-sectional survey administered twice in one sitting.[3]
- Participant Population: 175 patients randomly chosen from three private allergy practices.[3]
- Methodology:
  - Data Collection: The survey was administered twice. The first administration was a recall
    of symptoms before immunotherapy, and the second was an evaluation of current
    symptoms. The questionnaire covered systemic problems, nasal, eye, and chest
    symptoms, and medical treatment.[3]
  - Psychometric Analysis:
    - Validity: Content, statistical, construct, and predictive validity were assessed.[3]
    - Reliability: Internal consistency was evaluated using Cronbach's alpha.[3]
    - Responsiveness: The ability to measure the effectiveness of treatment was a key objective.[3]

### **Mandatory Visualization**



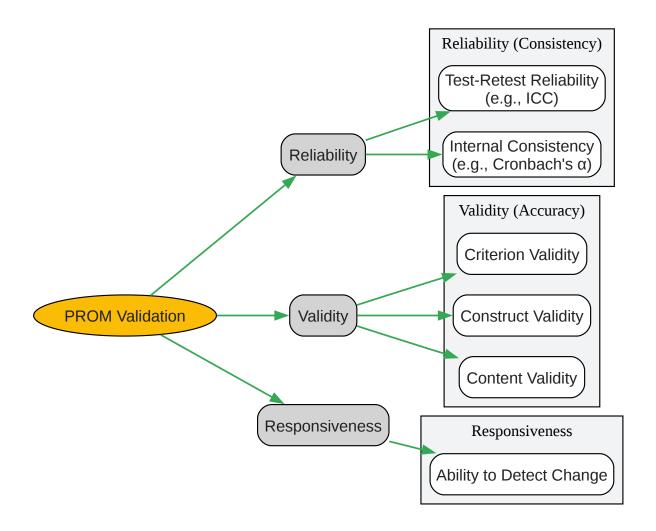
The following diagrams illustrate the typical workflow for validating a Patient-Reported Outcome Measure and the key concepts involved in establishing its measurement properties.



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A typical workflow for the development and validation of a Patient-Reported Outcome Measure (PROM).



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Key psychometric concepts in the validation of a Patient-Reported Outcome Measure (PROM).

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